

GSK2188931B cross-species activity comparison

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Compound Focus: **GSK2188931B**

Cat. No.: S1802720

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GSK2188931B Profile and Key Data

GSK2188931B is a soluble epoxide hydrolase (sEH) inhibitor investigated for its therapeutic potential in cardiac remodeling post-myocardial infarction [1]. The table below summarizes its core characteristics and experimental findings from available data:

Attribute	Description
Compound Name	GSK2188931B
Target	Soluble Epoxide Hydrolase (sEH) [1]
Therapeutic Area	Cardiac remodeling post-myocardial infarction (MI) [1]
Primary Mechanism	Inhibition of sEH, leading to increased levels of cardioprotective epoxyeicosatrienoic acids (EETs) [2].
Key In Vivo Model	Male rats with permanent ligation of the left anterior descending coronary artery [1] [2].

Attribute	Description
Key In Vivo Dosage	80 mg/kg/day, administered in chow for 5 weeks [1].
Key Efficacy Findings	Improved LV ejection fraction, reduced hypertrophy, lower inflammation, decreased ventricular fibrosis, and sustained systolic function 5 weeks post-infarction [1] [2].

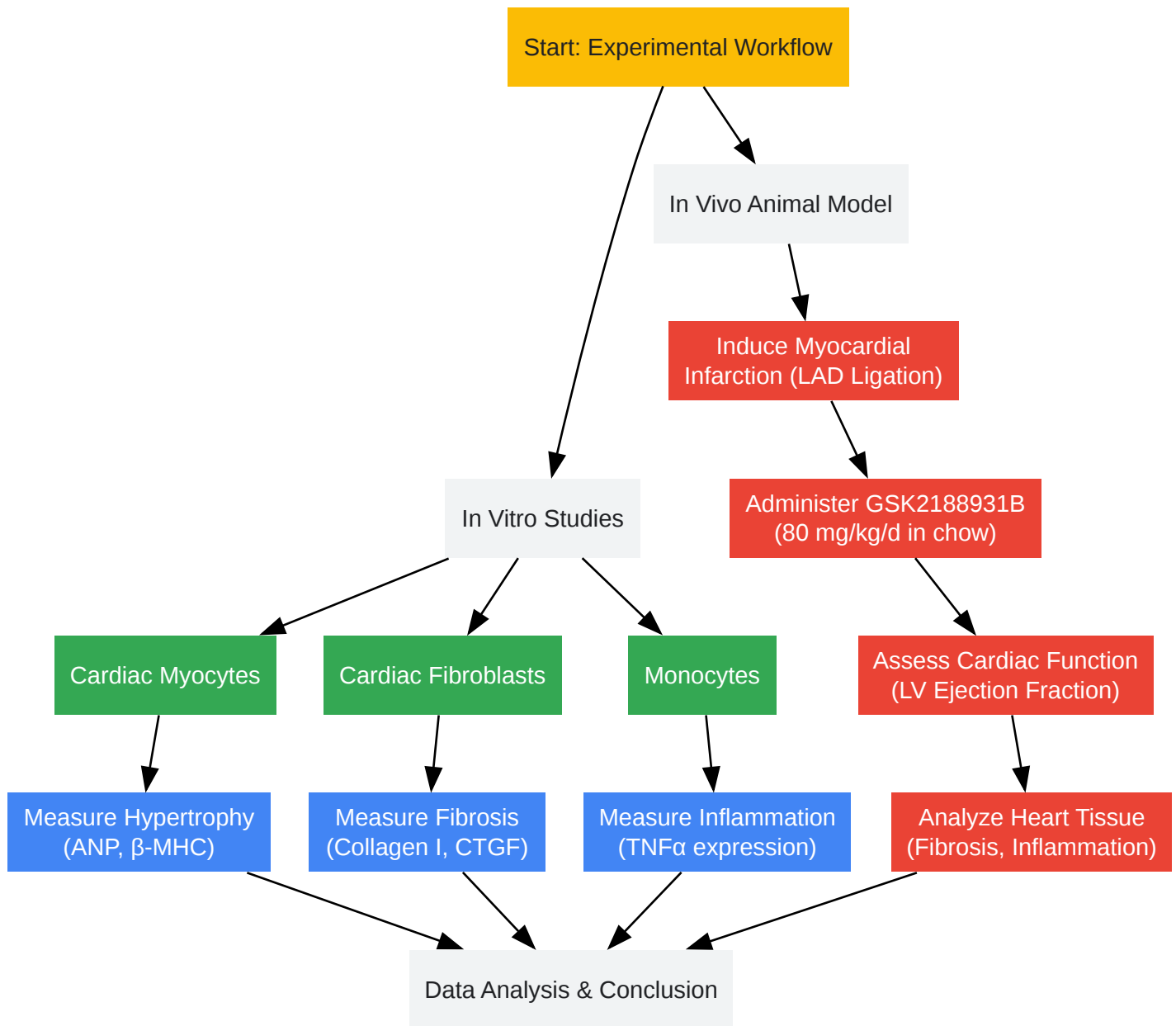
Experimental Protocols for Key Assays

The foundational research for **GSK2188931B** utilized specific experimental models. Here is a detailed overview of the key methodological approaches:

- **In Vivo Animal Model of Myocardial Infarction [1]**
 - **Animal Subjects:** The study was conducted on male rats.
 - **MI Induction:** Myocardial infarction was induced via **permanent ligation of the left anterior descending coronary artery**.
 - **Treatment Protocol:** **GSK2188931B** was administered at a dose of **80 mg/kg/day**, mixed into the animals' chow. Treatment began after the MI surgery and continued for a period of **5 weeks**.
 - **Functional Assessment:** Cardiac function was assessed by measuring **Left Ventricular (LV) Ejection Fraction**.
 - **Tissue Analysis:** Upon completion of the study, heart tissues were collected and analyzed. The extent of fibrosis was quantified using **picrosirius red staining** and **immunohistochemistry for Collagen I**. Macrophage infiltration was also measured in the peri-infarct zone.
- **In Vitro Cell-Based Assays [1]**
 - **Cell Types:** Experiments were performed on **cardiac myocytes** and **cardiac fibroblasts** isolated from rats.
 - **Stimulation & Treatment:** Cells were stimulated with pro-fibrotic and pro-hypertrophic agents like **Angiotensin II (AngII)**, **TNF α** , and **TGF β** . The effects of **GSK2188931B** were then evaluated on these stimulated cells.
 - **Hypertrophy Measurement:** Hypertrophy in cardiac myocytes was assessed by measuring markers like **Atrial Natriuretic Peptide (ANP)** and **β -Myosin Heavy Chain (β -MHC)**.
 - **Fibrosis Measurement:** Collagen synthesis in fibroblasts was measured directly and by evaluating the expression of genes like **Collagen I (C1)** and **Connective Tissue Growth Factor (CTGF)**.

- **Inflammation Assay:** The anti-inflammatory effect was tested on **lipopolysaccharide (LPS)-stimulated monocytes**, where a reduction in **TNF α gene expression** was observed.

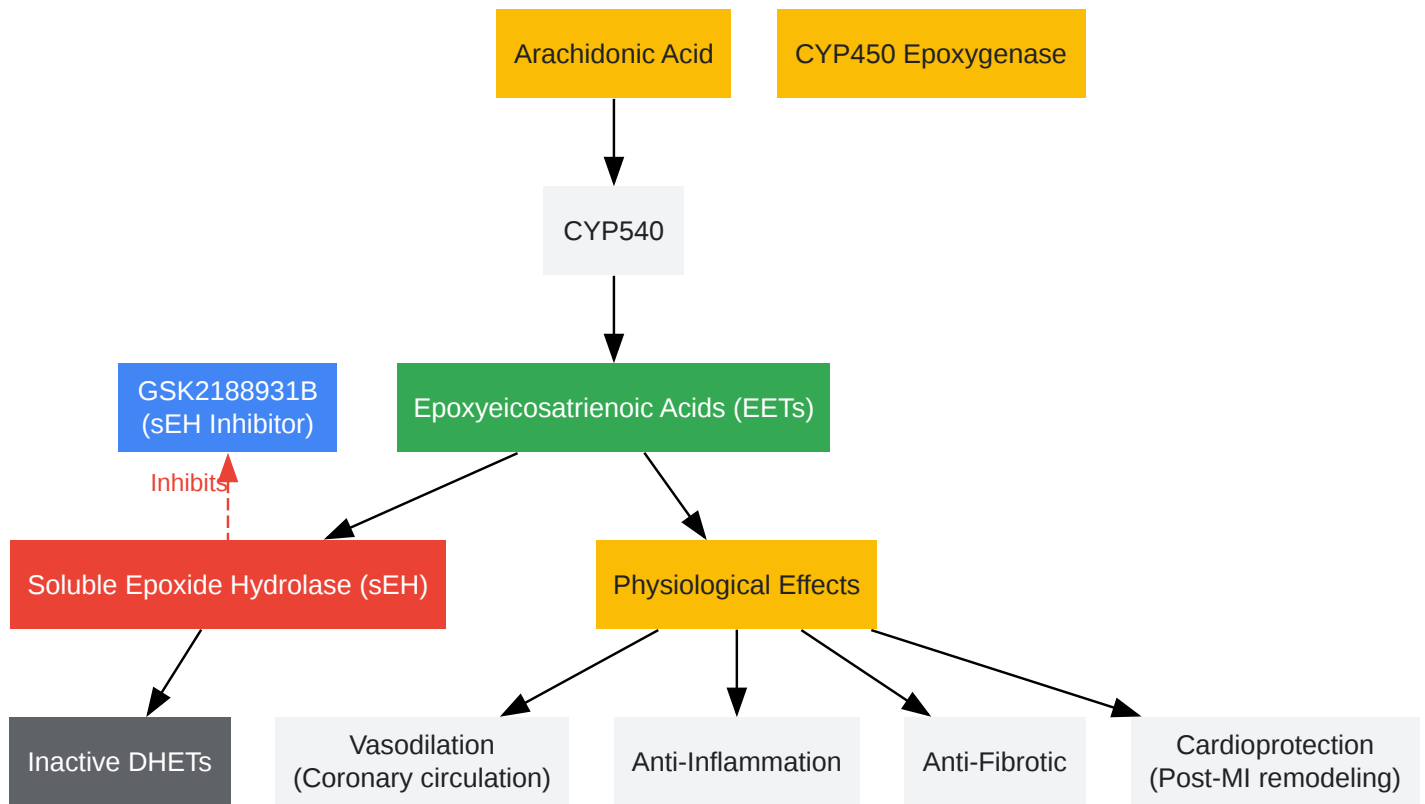
This experimental workflow illustrates the transition from in vitro cell studies to in vivo animal models, providing a comprehensive profile of the compound's activity.



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Mechanism of Action and Signaling Pathway

GSK2188931B confers cardioprotection by inhibiting soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid pathway. The following diagram illustrates this mechanism and its physiological effects.



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Comparison with Other sEH Inhibitors

While the search results do not provide a direct head-to-head comparison of **GSK2188931B** with other sEH inhibitors, they do mention another compound, **t-AUCB**, which has also shown cardioprotective effects in animal models [2]. This suggests a shared therapeutic potential for this class of drugs, though specific efficacy and potency comparisons are not available in the sourced literature.

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References

1. Soluble epoxide hydrolase inhibition exerts beneficial anti-remodeling... [pubmed.ncbi.nlm.nih.gov]
2. EDHF – Knowledge and References – Taylor & Francis [taylorandfrancis.com]

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